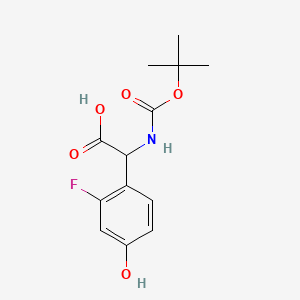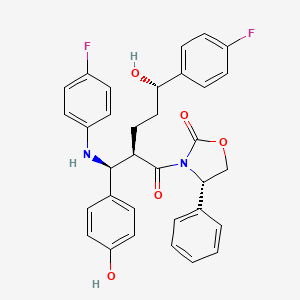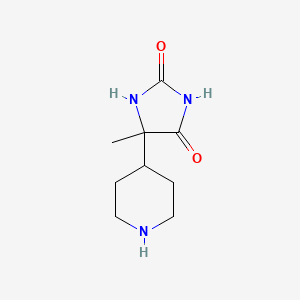![molecular formula C19H16N2O2 B566124 2-[3-(1H-Indol-1-yl)propyl]-1H-isoindole-1,3(2H)-dione CAS No. 150206-00-1](/img/structure/B566124.png)
2-[3-(1H-Indol-1-yl)propyl]-1H-isoindole-1,3(2H)-dione
Overview
Description
Scientific Research Applications
Catalytic Applications
A study by Shinde et al. (2021) discusses a Rhodium(III)-catalyzed dehydrogenative annulation and spirocyclization of 2-arylindoles and 2-(1H-pyrazol-1-yl)-1H-indole with maleimides. This reaction protocol yields highly functionalized benzo[a]pyrrolo[3,4-c]carbazole-1,3(2H,8H)-diones and spiro[isoindolo[2,1-a]indole-6,3'-pyrrolidine]-2',5'-diones. The study highlights the photophysical properties of the annulated products, showcasing the application of such compounds in catalysis and material science (Shinde, Rangan, Kumar & Kumar, 2021).
Marine Sponge Derivatives
McKay et al. (2002) isolated a bisindole alkaloid, 1,2-Bis(1H-indol-3-yl)ethane-1,2-dione, from the marine sponge Smenospongia sp. This discovery contributes to the understanding of marine natural products and their potential applications in drug discovery and biological research (McKay, Carroll, Quinn & Hooper, 2002).
Chemical Synthesis and Reactivity
Hou et al. (2007) investigated the formation of 4,5,6,7-tetrahydroisoindoles by palladium-catalyzed hydride reduction of substituted 1,3-dihydro-2H-isoindoles. This study is significant for understanding the reactivities of isoindole derivatives and their potential applications in synthetic chemistry (Hou, Wang, Chung, Hsieh & Tsai, 2007).
Hexahydro-1H-isoindole-1,3(2H)-dione Derivatives Synthesis
Tan et al. (2016) developed a new synthesis method for hexahydro-1H-isoindole-1,3(2H)-dione derivatives, starting from 3-sulfolene. The study demonstrates a novel approach to synthesizing amino and triazole derivatives, highlighting the versatility of these compounds in chemical synthesis (Tan, Koc, Kishali, Şahin & Kara, 2016).
Novel Synthesis Methods
Schubert-Zsilavecz et al. (1991) presented a new approach to synthesize 2H-isoindole-4,7-diones. This method involves heating α-amino acids with carbonyl compounds to generate azomethine ylides, which are then captured by quinones forming various isoindole derivatives. Such methodologies are crucial in expanding the synthetic toolkit for creating diverse isoindole-based compounds (Schubert-Zsilavecz, Likussar, Gusterhuber & Michelitsch, 1991).
properties
IUPAC Name |
2-(3-indol-1-ylpropyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c22-18-15-7-2-3-8-16(15)19(23)21(18)12-5-11-20-13-10-14-6-1-4-9-17(14)20/h1-4,6-10,13H,5,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGOXDRQEIPAFNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CCCN3C(=O)C4=CC=CC=C4C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(1H-Indol-1-yl)propyl)isoindoline-1,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



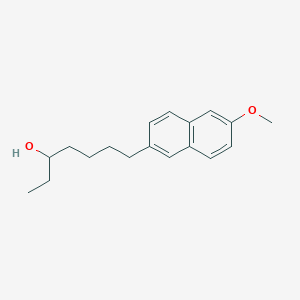
![N-[3-[(2E)-3-(Dimethylamino)-1-oxo-2-propen-1-yl]phenyl]-N-ethyl-formamide](/img/structure/B566042.png)
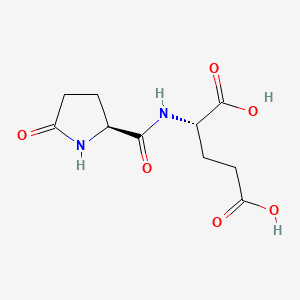
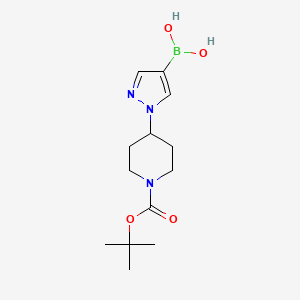
![(4R)-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-4-(2-methylpropyl)pyrrolidin-2-one](/img/structure/B566047.png)
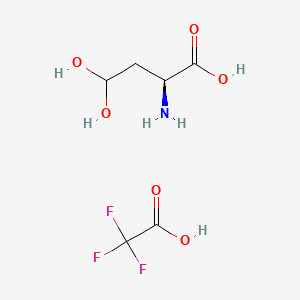
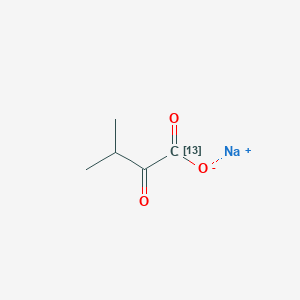
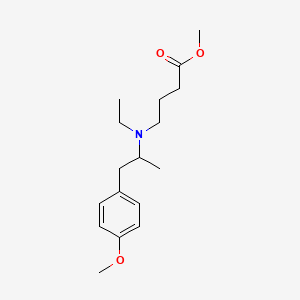
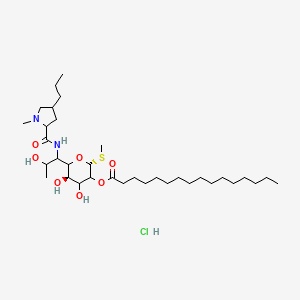
![4-Hydroxy-2-[(E)-2-(4-methoxyphenyl)ethenyl]-2,3-dihydropyran-6-one](/img/structure/B566058.png)

